Bab-dota

Description

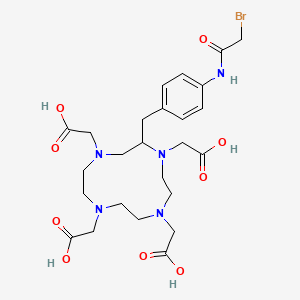

Structure

2D Structure

3D Structure

Properties

CAS No. |

126753-62-6 |

|---|---|

Molecular Formula |

C25H36BrN5O9 |

Molecular Weight |

630.5 g/mol |

IUPAC Name |

2-[6-[[4-[(2-bromoacetyl)amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C25H36BrN5O9/c26-12-21(32)27-19-3-1-18(2-4-19)11-20-13-30(16-24(37)38)8-7-28(14-22(33)34)5-6-29(15-23(35)36)9-10-31(20)17-25(39)40/h1-4,20H,5-17H2,(H,27,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40) |

InChI Key |

AOBVUTGWKRRSRO-UHFFFAOYSA-N |

SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=O)CBr)CC(=O)O)CC(=O)O |

Canonical SMILES |

C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)NC(=O)CBr)CC(=O)O)CC(=O)O |

Synonyms |

2-(4-(bromoacetamido)benzyl)-1,4,7,10-tetraazacyclodecane-N,N',N'',N'''-tetraacetic acid 4-bromoacetamidobenzyl-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid 6-BAD BAB-DOTA |

Origin of Product |

United States |

Synthetic Methodologies for Bab Dota and Its Conjugates

Strategies for the Core Macrocycle Synthesis (Cyclen-based)

The synthesis of the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) scaffold is the foundational step upon which derivatives like Bab-DOTA are built. The process begins with the macrocycle 1,4,7,10-tetraazacyclododecane (B123705), known as cyclen, and involves the addition of four carboxylate arms to its nitrogen atoms.

The original and still widely used method for synthesizing DOTA involves the direct alkylation of cyclen with bromoacetic acid. wikipedia.org This method, first reported in 1976, is valued for its simplicity. wikipedia.org However, various multi-step pathways have been developed to improve yield, purity, and allow for the synthesis of selectively protected intermediates, which are crucial for creating derivatives like this compound.

One common strategy involves a solid-phase synthesis approach, which offers advantages in purification and handling. A typical three-step solid-phase synthesis for a DOTA-conjugated peptide includes:

Acylation: The amino terminus of a resin-bound peptide is acylated using an activated form of bromoacetic acid. nih.gov

Cyclen Attachment: The resulting bromoacetylated peptide-resin undergoes a nucleophilic substitution reaction with an excess of cyclen, attaching the macrocycle to the peptide. nih.gov

Trialkylation: The remaining three secondary amine groups on the cyclen ring are alkylated with tert-butyl bromoacetate. nih.gov A final deprotection step then yields the DOTA-peptide conjugate. nih.gov

Another pathway involves starting with a protected DOTA precursor, such as tri-tert-butyl-1,4,7,10-tetraazacyclododecane-1,4,7-triacetate (DO3A(t-BuO)3). nih.govacs.org This commercially available intermediate allows for the selective alkylation of the single remaining secondary amine on the cyclen ring, providing a direct route to mono-substituted DOTA derivatives. nih.gov

The table below summarizes key reagents and intermediates in common DOTA synthesis pathways.

Table 1: Key Components in DOTA Precursor Synthesis

| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Reference |

|---|---|---|---|---|

| Direct Alkylation | Cyclen | Bromoacetic Acid, Base | DOTA | wikipedia.org |

| Solid-Phase Step 1 | Resin-bound Amine | Bromoacetic acid, HOBt/DIC | Bromoacetylated resin | nih.gov |

| Solid-Phase Step 2 | Bromoacetylated resin | Cyclen | Cyclen-functionalized resin | nih.gov |

| Solid-Phase Step 3 | Cyclen-functionalized resin | tert-butyl bromoacetate | Protected DOTA-conjugate | nih.gov |

| Protected Intermediate Route | DO3A(t-BuO)3 | Alkylating agent (e.g., N-(2-chloroacetyl)benzylamine) | Mono-substituted DOTA ester | nih.govacs.org |

Optimizing the alkylation and acylation steps is critical for achieving high yields and purity of the DOTA macrocycle. Key variables include pH, stoichiometry, reaction time, and purification methods.

For the direct alkylation of cyclen with a haloacetic acid, maintaining a high pH is essential. A patented method specifies reacting cyclen with a halo-acetic acid in the presence of an excess base to maintain a pH above 10, often around 11. google.com This ensures the cyclen amines are deprotonated and thus sufficiently nucleophilic to react with the alkylating agent. google.com

In solid-phase synthesis, the stoichiometry of the reagents is a critical parameter. To achieve complete trialkylation of the cyclen amines, it is crucial to use an appropriate molar excess of tert-butyl 2-bromoacetate relative to the resin-bound cyclen (e.g., 3.0-3.3 equivalents) and to optimize the reaction time to approximately 3 hours. nih.gov When attaching the cyclen ring to the solid support, using a large excess of cyclen (10-15 equivalents) is vital for achieving selective monoalkylation and preventing cross-linking. nih.gov

Purification strategies have also been optimized. A method involving crystallization at a specific pH range (3.0-3.5) followed by membrane filtration has been shown to be effective for removing impurities like sodium ions. google.com

Table 2: Optimized Conditions for DOTA Synthesis Reactions

| Reaction | Key Parameter | Optimized Condition | Purpose/Outcome | Reference |

|---|---|---|---|---|

| Direct Alkylation | pH | >10 (e.g., ~11) | Ensure nucleophilicity of cyclen amines | google.com |

| Solid-Phase Trialkylation | Molar Ratio | 3.0-3.3 eq. of tert-butyl 2-bromoacetate | Achieve complete alkylation | nih.gov |

| Solid-Phase Monoalkylation | Molar Ratio | 10-15 eq. of cyclen | Ensure selective mono-substitution | nih.gov |

| Purification | Crystallization pH | 3.0 - 3.5 | Effective removal of sodium ions | google.com |

Derivatization of the DOTA Backbone to this compound

Creating this compound requires the site-specific introduction of a bromoacetamido benzyl (B1604629) group onto one of the DOTA side-arms. This transforms the chelator into a bifunctional agent, capable of both chelating a metal ion and covalently attaching to a target molecule.

The synthesis of a p-bromoacetamidobenzyl derivative of DOTA has been achieved through a multi-step process starting from p-nitrophenylalanine. researchgate.net The key steps in this reported synthesis are:

Conjugation: p-Nitrophenylalanine is first conjugated to one of the carboxylic acid groups of the DOTA macrocycle. researchgate.net

Reduction: The nitro group on the phenyl ring is reduced to a primary amine. researchgate.net

Bromoacetylation: The newly formed amino group is then acylated with bromoacetyl bromide or a similar reagent to form the final bromoacetamido functional group. researchgate.net

An alternative conceptual approach involves synthesizing the side-arm first and then attaching it to a DOTA precursor. For example, a similar compound, DOTA-BA (DOTA-benzylamine), was prepared by reacting N-(2-chloroacetyl)benzylamine with the protected intermediate DO3A(OBu-t)3. acs.org This is followed by hydrolysis of the protecting groups to yield the final product. acs.org A similar strategy could be employed for this compound by starting with N-(bromoacetyl)-aminobenzylamine.

The efficiency of attaching the functional side-arm to the DOTA backbone depends heavily on the reaction conditions. The choice of solvent, temperature, pH, and activating agents can significantly impact the yield and purity of the final product.

In the synthesis of a p-bromoacetamidobenzyl derivative, the initial conjugation of p-nitrophenylalanine to DOTA was performed at a reduced temperature of 4°C under a nitrogen atmosphere, suggesting that controlling the reaction temperature is important to minimize side reactions. researchgate.net

For coupling reactions involving the carboxylic acid groups of DOTA, activating agents are often employed. The coupling of DOTA-tri-t-butyl ester to peptides has been optimized using coupling reagents like O-(7-azabenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). nih.gov Such conditions are chosen to facilitate amide bond formation efficiently. When performing these reactions on a small scale, it was found that increasing the molar ratio of the chelator and coupling reagents relative to the peptide was necessary to drive the reaction to completion. researchgate.net These principles of using activating agents and optimizing stoichiometry are directly applicable to the functionalization of the DOTA backbone with the bromoacetamido benzyl moiety.

Conjugation Chemistry of this compound and its Derivatives

The bromoacetamido group is the key functional handle of this compound, designed specifically for conjugation to biomolecules. This group is an α-halo amide, which functions as an alkylating agent, reacting with nucleophilic functional groups to form stable covalent bonds.

The primary target for the bromoacetamide group is the thiol group of cysteine residues in proteins and peptides. sigmaaldrich.comaxispharm.com The reaction is a nucleophilic substitution where the sulfur atom of the thiol attacks the carbon bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. This thiol-specific reactivity allows for site-selective modification of proteins.

The bromoacetamido benzyl derivative of DOTA has been successfully conjugated to monoclonal antibodies, demonstrating its utility as a bifunctional chelating agent for creating immunoconjugates. researchgate.net While the bromoacetamide group is primarily thiol-reactive, it can also react with other nucleophiles such as the amine groups on lysine (B10760008) residues, although this reaction is generally slower and less specific than the reaction with thiols. The choice of reaction conditions, particularly pH, can influence the selectivity of the conjugation reaction.

Thiol-Reactive Linkage Strategies for Bioconjugation

The formation of stable linkages with thiol groups, typically from cysteine residues in peptides and proteins, is a widely used bioconjugation strategy. For DOTA, this is achieved by utilizing derivatives that incorporate a thiol-reactive moiety.

Improved synthesis routes for a "thiol-DOTA" derivative have been reported, designed for efficient reaction with biomolecules. nih.gov This derivative has proven particularly effective for creating multimeric DOTA constructs on dendritic scaffolds. nih.gov In comparative studies assessing the applicability of various DOTA derivatives for multimerization reactions, thiol-DOTA was identified as the superior compound for generating highly homogeneous DOTA-multimers through efficient conjugation. nih.gov For instance, thiol-DOTA has been quantitatively conjugated to a 128-mer dendrimer, demonstrating the robustness of this linkage strategy. nih.gov

Peptide and Protein Conjugation via Solid-Phase Synthesis Techniques

Solid-Phase Peptide Synthesis (SPPS) offers significant advantages for the preparation of DOTA-peptide conjugates, including ease of purification and the ability to synthesize complex molecules in a stepwise manner. nih.gov This technique allows for the site-specific introduction of the DOTA chelator onto a peptide while it is still attached to a resin support. nih.govresearchgate.net

Several SPPS strategies for DOTA conjugation exist:

N-Terminal Coupling: A common approach involves coupling a DOTA derivative with a single free carboxylic acid, such as DOTA-tris(t-Bu ester), to the N-terminal amino group of the resin-bound peptide. rsc.org This method is compatible with standard Fmoc-based SPPS protocols. rsc.org

Side-Chain Conjugation: DOTA can also be attached to the amino group of an amino acid side chain, such as lysine. researchgate.net This requires an orthogonal protection strategy to selectively deprotect the lysine side chain for DOTA coupling while the rest of the peptide remains protected. researchgate.net

Direct On-Resin DOTA Synthesis: To circumvent the high cost and potential impurities of commercially available DOTA-tris(t-Bu ester), methods have been developed to synthesize the DOTA macrocycle directly on the N-terminus of the resin-bound peptide. nih.govresearchgate.net This typically involves a three-step process:

Acylation of the peptide's N-terminus with an agent like bromoacetic acid. nih.gov

Reaction of the bromoacetylated peptide-resin with an excess of cyclen (1,4,7,10-tetraazacyclododecane). nih.govrsc.org

Alkylation of the remaining secondary amines of the cyclen ring with tert-butyl bromoacetate, followed by cleavage from the resin and deprotection. nih.gov

Incorporation via DOTA-Amino Acid Building Blocks: Specially synthesized amino acids that already have DOTA attached, such as Fmoc-Lys(DOTA-tris(t-Bu ester))-OH, can be incorporated at any desired position within a peptide sequence during SPPS. researchgate.netnih.gov This allows for precise control over the chelator's location within the peptide, which can be crucial for optimizing the conjugate's biological activity. nih.gov

These SPPS methods reduce the need for large excesses of DOTA reagents that are often required in solution-phase conjugations and result in relatively pure DOTA-peptide products. nih.gov

Solution-Phase Coupling Methodologies

Solution-phase, or liquid-phase, peptide synthesis (LPPS) involves coupling amino acids or peptide fragments in a suitable solvent. americanpeptidesociety.org While SPPS is often preferred for peptide synthesis, solution-phase methods are relevant for certain conjugation steps, especially when dealing with larger proteins or molecules not amenable to solid-phase techniques.

The core of this methodology is the activation of a carboxylic acid group on either the DOTA molecule or the target biomolecule to facilitate the formation of a stable amide bond with an amino group. americanpeptidesociety.orgresearchgate.net A variety of coupling reagents are used for this purpose.

Common Coupling Reagents in Solution-Phase Synthesis

| Reagent Class | Examples | Mechanism and Use |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Activate carboxyl groups to form an O-acylisourea intermediate. americanpeptidesociety.orgpeptide.com EDC is water-soluble, making it ideal for modifying proteins in aqueous buffers, as the urea (B33335) byproduct can be easily removed by washing. peptide.compeptide.com |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | Highly effective reagents that form activated esters, known for rapid coupling times and high yields. peptide.comnih.gov |

| Uronium/Aminium Salts | HBTU | Similar to phosphonium salts, these reagents are widely used in both solution and solid-phase synthesis for efficient peptide bond formation. peptide.comnih.gov |

| Additives | HOBt, HOAt | Used in conjunction with carbodiimides to suppress racemization and improve reaction efficiency by forming active esters that are less prone to side reactions. americanpeptidesociety.org |

Research comparing solution-phase and solid-phase fragment coupling has shown that for certain peptide-oligonucleotide conjugates, solution-phase coupling yields can be superior. nih.gov For example, using the water-soluble carbodiimide (B86325) EDC in solution resulted in a 95% yield for a specific conjugate, significantly higher than the 24% yield achieved with the same reagent in a solid-phase approach. nih.gov

Development of Mixed Solid/Solution Phase Synthetic Approaches

A hybrid or mixed-phase approach combines the advantages of both solid-phase and solution-phase synthesis. Typically, a peptide or other core molecule is synthesized on a solid support, which allows for easy purification after each step. bioduro.com Following the solid-phase synthesis, the molecule is cleaved from the resin and the final conjugation with DOTA is performed in solution.

This strategy can be particularly useful when:

The DOTA moiety is sensitive to the harsh cleavage conditions (e.g., strong acids like TFA) used in SPPS.

The target biomolecule is very large or complex, making a full SPPS approach impractical.

A specific purification method for the final conjugate is more amenable to a solution-phase product.

The success of both solution and solid-phase procedures depends on the reactivity of the activated carboxyl group and the steric accessibility of the amine nucleophile. researchgate.net A mixed-phase approach allows the synthetic strategy to be tailored to overcome challenges inherent in either a purely solid-phase or purely solution-phase method.

Purification and Isolation Methodologies for Synthesized Species

Regardless of the synthetic method employed, the final DOTA-conjugate must be purified to remove unreacted starting materials, reagents, and byproducts. The homogeneity and purity of the final product are critical for its intended application.

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the purification of DOTA-peptides. rsc.orgnih.gov

Key HPLC Parameters for DOTA-Conjugate Purification

| Parameter | Description | Common Implementation |

|---|---|---|

| Stationary Phase | The solid support within the HPLC column. | Reversed-phase columns (e.g., C18) are most frequently used, separating molecules based on hydrophobicity. nih.gov |

| Mobile Phase | The solvent system that carries the sample through the column. | A gradient of water and an organic solvent (typically acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used. rsc.org |

| Detection | The method used to monitor the eluting compounds. | UV detectors are commonly used, monitoring the absorbance of the peptide bonds at wavelengths such as 222 nm or 280 nm. nih.gov |

After the desired product fraction is collected from the HPLC, it is typically lyophilized (freeze-dried) to yield the final compound as a solid, often a white powder. rsc.org The purity and identity of the final product are then confirmed using analytical techniques such as analytical HPLC and mass spectrometry. nih.gov

Information regarding the chemical compound "this compound" is not available in the public domain.

Extensive searches for "this compound" in chemical and scientific databases have yielded no relevant information regarding its existence, structure, or properties. Consequently, it is not possible to provide an article on its coordination chemistry, including the thermodynamics and kinetics of its metal complexes, as requested.

The name "this compound" does not correspond to any known chemical compound in the accessible scientific literature. It is possible that this is a non-standard nomenclature, an internal project code, or a typographical error. Without a recognized chemical identifier or structure, a scientifically accurate and informative article cannot be generated.

To proceed with this request, a valid and recognized name or chemical structure of the intended compound is required.

Coordination Chemistry of Bab Dota and Its Metal Complexes

Structural Analysis of Metal Complexes

The structure of metal complexes formed with Bab-DOTA is characterized by the metal ion being encapsulated within the ligand's cavity. Typically, the metal ion is coordinated by the four nitrogen atoms of the cyclen ring and four oxygen atoms from the pendant carboxylate arms. nih.govnih.gov For larger metal ions, such as early lanthanides and actinides, a ninth coordination site is often occupied by a water molecule. nih.govmdpi.commdpi.comsemanticscholar.org The ligand itself must undergo conformational rearrangement to accommodate the electronic and steric requirements of the complexed metal ion. nih.gov

In solution, lanthanide complexes of this compound and related ligands typically exist as a mixture of two principal coordination isomers: the square antiprism (SAP) and the twisted square antiprism (TSAP). nih.govacs.org These isomers are in dynamic equilibrium and can interconvert through either the rotation of the pendant arms or the inversion of the macrocyclic ring. nih.govrsc.org

The key distinction between these geometries lies in the relative torsion angle between the plane formed by the four nitrogen donor atoms (the N-plane) and the plane of the four oxygen donor atoms (the O-plane). nih.govacs.org The SAP isomer has a larger torsion angle (around 39°) compared to the TSAP isomer (around 25°), resulting in a more compact coordination cavity for the SAP conformer. acs.org

The ratio of these two isomers is influenced by several factors, including the specific lanthanide ion, temperature, pressure, and the steric bulk of substituents on the ligand. rsc.orgacs.org Generally, the abundance of the SAP isomer increases across the lanthanide series (from larger, early lanthanides to smaller, late lanthanides). rsc.org Conversely, increasing the steric demand of the pendant arms tends to favor the formation of the TSAP isomer. rsc.org This isomerism is significant as it affects the properties of the complex; for instance, the rate of water exchange is substantially faster in TSAP isomers than in their SAP counterparts. researchgate.netacs.orgfigshare.comacs.org

| Feature | Square Antiprism (SAP) | Twisted Square Antiprism (TSAP) |

|---|---|---|

| Torsion Angle (N-plane vs. O-plane) | Larger (~39°) | Smaller (~25°) |

| Coordination Cavity | More compact | Less compact |

| Prevalence with Lanthanides | Favored by smaller, later lanthanides | Favored by larger, early lanthanides |

| Water Exchange Rate | Slower | Faster |

The stereochemistry of this compound complexes is further defined by two key elements: the conformation of the 12-membered cyclen ring and the helical arrangement of the four pendant arms. The binding of the metal ion to the four nitrogen atoms fixes the conformation of the four ethylene (B1197577) bridges, causing them to adopt either a δδδδ or a λλλλ gauche orientation. nih.govmdpi.com

Simultaneously, the four coordinating pendant arms can arrange themselves into one of two opposite helical configurations, denoted as Δ (clockwise) or Λ (anticlockwise). nih.govnih.govmdpi.com The combination of these two stereochemical features gives rise to diastereoisomeric pairs of enantiomers. nih.govnih.gov The SAP conformers correspond to the Δ(λλλλ) and Λ(δδδδ) combinations, while the TSAP conformers are represented by the Λ(λλλλ) and Δ(δδδδ) arrangements. nih.govacs.org The conformational dynamics of the complex, including the interconversion between SAP and TSAP isomers, involve both the reorientation of these pendant arms and the flipping of the entire macrocyclic ring (δδδδ ⇌ λλλλ). nih.govacs.org Introducing bulky or chiral substituents onto the macrocycle can suppress this ring flipping, leading to a more rigid structure. nih.govacs.org

The replacement or modification of these arms significantly alters the complex's properties. For example:

Amide vs. Carboxylate: In DOTA-tetraamide derivatives, the neutral amide donors lead to complexes that are considerably less thermodynamically stable than the corresponding carboxylate-containing DOTA complexes. nih.gov

Steric Bulk: Incorporating bulky groups on the pendant arms can influence the preferred coordination geometry, often increasing the prevalence of the TSAP isomer. rsc.org Chiral substituents on the arms have been used to lock the complex into a single conformation, either SAP or TSAP. nih.govresearchgate.net

Strongly Chelating Pendants: Attaching an additional, strongly coordinating group to one of the pendant arms, such as an iminodiacetate (B1231623) group, can significantly slow down the transfer of the metal ion into the macrocyclic cavity during complex formation. rsc.orgrsc.orgscispace.com This is because the metal ion is first swiftly coordinated by the highly chelating pendant arm in an "out-of-cage" complex before the slower, rate-determining step of encapsulation within the macrocycle. rsc.org

The size and flexibility of the macrocyclic ring itself also influence complex stability and metal selectivity. nih.gov However, it is primarily the ligand that deforms and adapts its conformation to meet the coordination requirements of the metal ion, rather than the metal fitting into a rigid, pre-formed cavity. nih.gov

The bonding between the metal ion and the this compound ligand is predominantly electrostatic in nature. nih.govmdpi.comsemanticscholar.org This is characterized by the strong ionic interaction between the positively charged metal cation and the anionic carboxylate oxygen atoms of the ligand's pendant arms. nih.govmdpi.com

However, the bonding is not purely ionic. There is also a significant covalent component, which arises from charge transfer from the ligand's donor atoms (both oxygen and nitrogen) to the vacant 6d and 5f orbitals of the actinide or lanthanide metal ion. nih.govmdpi.com

Selectivity in Metal Ion Binding

This compound exhibits notable selectivity in its binding of metal ions, a property governed largely by the size and charge of the cation. The pre-organized structure of the macrocycle and the nature of its donor atoms lead to differential stability with various metal ions, which is particularly evident when comparing its complexation across the f-block elements.

This compound and its analogues show distinct patterns of complexation and selectivity for trivalent lanthanides (Ln³⁺) and actinides (An³⁺). The stability of the complexes formed generally increases with decreasing ionic radius for both series. nih.gov This means that complexes with the smaller, later lanthanides and actinides tend to be more stable. nih.gov

Key differences in complexation between the two series have been observed:

Coordination Geometry: Crystal structure studies of lanthanide-DOTA complexes show a shift in preference from the TSAP geometry for larger, early lanthanides (like La³⁺ and Ce³⁺) to the SAP geometry for the smaller lanthanides from Pr³⁺ to Lu³⁺. mdpi.com In contrast, theoretical studies suggest that trivalent actinide complexes preferentially adopt the TSAP conformation. nih.gov

Bonding: While bonding is primarily electrostatic for both series, subtle differences in covalency exist. Structural studies have indicated that for actinide(III) complexes, the metal-nitrogen bonds are slightly shorter compared to those in lanthanide(III) complexes of equivalent ionic radii, suggesting a stronger interaction or a minor increase in covalency.

Selectivity: Experimental studies have confirmed theoretical predictions that DOTA-type ligands prefer to form complexes with trivalent actinides over lanthanides of similar size. wsu.edu This selectivity is a critical factor in the development of separation strategies for these elements.

For tetravalent actinides (An⁴⁺), DOTA forms very stable, neutral complexes that also tend to adopt a symmetric structure and can accommodate a ninth water ligand. mdpi.comresearchgate.net The covalent character of the metal-ligand bond in these An⁴⁺ complexes is more pronounced and increases from Th⁴⁺ to Pu⁴⁺. mdpi.com

| Property | Lanthanide(III) Series | Actinide(III) Series |

|---|---|---|

| Stability Trend | Increases with decreasing ionic radius (La³⁺ < Lu³⁺) | Increases with decreasing ionic radius (Ac³⁺ < Cf³⁺) nih.gov |

| Preferred Isomer | TSAP for early, large ions; SAP for later, smaller ions mdpi.com | TSAP is generally preferred (theoretical) nih.gov |

| Metal-Nitrogen Bonds | Standard electrostatic interaction | Slightly shorter than Ln³⁺ analogues, suggesting minor covalent enhancement |

| Inter-series Selectivity | Prefers Actinides(III) over Lanthanides(III) wsu.edu |

Specificity for Diverse Metal Ions in Research Settings

The chelating agent DOTA and its derivatives are renowned for their ability to form highly stable complexes with a wide array of metal ions. acs.orgresearchgate.net This versatility makes them indispensable tools in medical research and clinical applications, particularly in the fields of diagnostic imaging and radionuclide therapy. nih.govebi.ac.uk The coordination environment provided by the DOTA macrocycle, which features four nitrogen atoms and four carboxylate arms, allows it to act as an octadentate ligand for many metal ions. wikipedia.org

The specificity of DOTA-based chelators is largely governed by the ionic radius and charge of the metal ion. The pre-organized cavity of the DOTA macrocycle is particularly well-suited for trivalent metal ions, including lanthanides (like Gd³⁺ for MRI) and various radiometals used in nuclear medicine. acs.orgwikipedia.orgresearchgate.net

Key Metal Ions Chelated by DOTA Derivatives:

Lanthanides (e.g., Gd³⁺, Lu³⁺): DOTA forms exceptionally stable complexes with lanthanide ions. wikipedia.org Gd-DOTA is a widely used MRI contrast agent. wikipedia.org Lutetium-177 (¹⁷⁷Lu), a β⁻-emitter, is extensively used in peptide receptor radionuclide therapy (PRRT) when chelated by DOTA derivatives conjugated to targeting peptides. acs.org

Gallium-68 (⁶⁸Ga): As a positron emitter, ⁶⁸Ga is used in PET imaging. While the DOTA cavity is slightly large for the small Ga³⁺ ion, it still forms kinetically inert complexes that are stable enough for in vivo applications. acs.org Research into derivatives like benzyl-DOTA (Bn-DOTA) aims to improve the stability of the gallium complex. nih.gov

Actinides (e.g., Ac³⁺, Th⁴⁺): DOTA is a primary chelator for actinide radioisotopes used in targeted alpha therapy (TAT). mdpi.comacs.org Actinium-225 (²²⁵Ac), a potent alpha emitter, is a key focus of this research, although its large ionic radius can challenge the stability of the complex. rsc.orgnih.gov

Other Medically Relevant Metals (e.g., Y³⁺, In³⁺, Cu²⁺, Pb²⁺): DOTA effectively chelates a variety of other trivalent and divalent radiometals. Yttrium-90 (⁹⁰Y) is another β⁻-emitter used in therapy. acs.org Indium-111 (¹¹¹In) is used for SPECT imaging. acs.org Copper-64 (⁶⁴Cu) can be used for both PET imaging and therapy. chemicalbook.com The stability of the Pb²⁺-DOTA complex is also of interest for radiotherapeutic applications involving isotopes like ²¹²Pb. nih.govacs.org

The stability of these complexes is often quantified by their thermodynamic stability constants. The table below provides an overview of the coordination properties of DOTA with several metal ions.

| Metal Ion | Typical Application | Coordination Number | Key Stability Features |

| Gd³⁺ | MRI Contrast Agent | 9 (including one water molecule) | High thermodynamic stability. |

| Lu³⁺ | Radionuclide Therapy (β⁻) | 8 or 9 | Forms kinetically inert complexes suitable for in vivo use. |

| Ga³⁺ | PET Imaging (β⁺) | 6 to 8 | Kinetically inert, though cavity size is not perfectly optimal. |

| Ac³⁺ | Radionuclide Therapy (α) | 8 or 9 | Large ionic radius poses stability challenges. |

| Y³⁺ | Radionuclide Therapy (β⁻) | 8 or 9 | Forms stable complexes similar to lanthanides. |

| Pb²⁺ | Radionuclide Therapy (α/β⁻) | 8 | Forms several stable protonated and deprotonated species. acs.org |

This table is interactive and can be sorted by column.

Chelation Stability during Radionuclide Decay Processes

A critical requirement for radiopharmaceuticals is that the chelator must securely hold the radionuclide not only upon injection but also throughout its decay process. When a radionuclide decays, it transforms into a different element (a daughter nuclide) and releases energy. This process can impart a significant recoil energy to the daughter atom and alter its chemical properties, potentially leading to its release from the chelator. nih.gov

The release of daughter radionuclides can cause unintended toxicity to healthy tissues. For instance, in the decay chain of Actinium-225 (²²⁵Ac), several alpha-emitting daughters are produced. If these daughters are released from the DOTA cage, they can accumulate in non-target organs like the kidneys. rsc.orgnih.gov

Challenges to Chelation Stability During Decay:

Recoil Energy: The energy imparted to the daughter nucleus upon particle emission (alpha or beta) can be substantial—often in the range of 100-200 keV for alpha decay. nih.gov This energy is many orders of magnitude greater than the energy of the coordination bonds holding the metal in the chelator, creating a significant risk of bond rupture and ejection of the daughter nuclide. researchgate.net

Change in Daughter Nuclide Chemistry: The daughter nuclide has a different atomic number and may have a different charge and preferred coordination geometry than its parent. For example, the decay of ²¹²Pb (a divalent ion) leads to ²¹²Bi (a trivalent ion). nih.gov The chelator must be able to accommodate this change to retain the daughter.

Radiolysis: The radiation emitted by the radionuclide can damage the chelator molecule itself, breaking it down and reducing its ability to sequester the metal ion. rsc.orgresearchgate.net Studies have shown, however, that the presence of a complexed metal can sometimes protect the ligand from radiolytic degradation compared to the free ligand. rsc.orgrsc.org

Research into the stability of DOTA complexes during decay is ongoing. Computational studies using density functional theory (DFT) have been employed to calculate the binding energies of parent and daughter nuclides within the DOTA cage to predict stability. nih.govresearchgate.net Experimental evidence has shown that for some decay chains, a significant fraction of the daughter nuclide can be released. For example, studies on ²¹²Pb-DOTA complexes revealed that a notable percentage of the resulting ²¹²Bi daughter was released from the chelator. nih.gov Similarly, there is evidence that some daughter products of ²²⁵Ac are released from Ac-DOTA conjugates in vivo. nih.gov

The binding energies calculated for various radionuclides within the DOTA cage provide insight into the intrinsic stability of the initial complex before decay occurs.

| DOTA Complex | Calculated Binding Energy (eV) | Predicted Stability |

| Ac-DOTA | -17.792 | High |

| Fr-DOTA | -5.784 | Low |

| At-DOTA | -8.872 | Moderate |

| Bi-DOTA | -13.305 | High |

| Gd-DOTA | -18.467 | High |

Data sourced from DFT calculations and reflects the energetic stability of the complex. researchgate.net This table is interactive.

Improving the retention of daughter nuclides is a key goal in the design of next-generation chelators for targeted radionuclide therapy.

Ligand Design Principles and Structural Modifications

Rational Design of Bab-DOTA and its Derivatives

Rational design principles are applied to tailor the properties of DOTA and its derivatives for specific applications. This involves understanding the coordination chemistry of the target metal ion and the desired biological interactions. This compound, also known as 4-bromoacetamidobenzyl-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, is a prime example of a rationally designed DOTA derivative ontosight.ai. Its structure incorporates specific moieties that confer both metal chelating ability and a handle for bioconjugation ontosight.ai.

The synthesis of DOTA typically involves the alkylation of the macrocycle cyclen with a haloacetic acid under basic conditions google.comgoogle.com. Modified versions of DOTA have been reported since 1988, and this area of research has expanded significantly wikipedia.org. The ease with which DOTA can be modified allows for the creation of targeted and dual-modal imaging agents ebi.ac.uk.

Impact of Benzyl (B1604629) and Bromoacetamido Moieties on Chelating Properties

This compound's chemical structure includes a benzyl group attached to the DOTA backbone, which is further modified with a bromoacetamido moiety ontosight.ai. The DOTA core provides the strong chelating framework, capable of binding to various metal ions, particularly trivalent lanthanides, through its four nitrogen atoms and four carboxylate groups, typically resulting in an octadentate coordination mode wikipedia.orgnih.gov. For larger metal ions like lanthanides, DOTA often acts as an octadentate ligand, with an additional water molecule coordinating to the metal center, leading to a coordination number of nine wikipedia.orgnih.gov. For transition metals, DOTA can function as a hexadentate ligand, coordinating through the four nitrogen and two carboxylate centers wikipedia.org.

The introduction of the benzyl and bromoacetamido moieties in this compound serves a different purpose than directly enhancing the chelating strength of the DOTA core itself. Instead, these groups are primarily incorporated to enable the conjugation of the metal-chelated this compound to biomolecules ontosight.ai. The bromoacetamido group is specifically designed to react with thiol groups, commonly found in cysteine residues of proteins and peptides ontosight.ainih.gov. This allows for the site-specific labeling of these biomolecules with radioactive metals chelated by the DOTA part of this compound, which is crucial for applications in nuclear medicine and molecular imaging ontosight.ai.

Strategies for Modifying Pendant Arms and Macrocycle

Modifications to the DOTA framework can occur on either the pendant arms or the macrocyclic ring itself to tune the properties of the resulting metal complexes ebi.ac.uknih.govosti.govresearchgate.netchematech-mdt.comgoogleapis.com.

Strategies for modifying the pendant arms include replacing the acetate (B1210297) groups with other functional groups, such as amides or phosphinates nih.govchematech-mdt.comgoogleapis.com. These modifications can influence the complex formation rate and the kinetic inertness of the resulting complexes googleapis.comgoogle.com. For instance, replacing acetate groups with amide functionalities can affect the kinetic inertness of lanthanide complexes nih.govnih.gov. The introduction of softer donor atoms in the pendant arms has also been explored to optimize chelation for specific metal ions, such as lead radioisotopes chematech-mdt.com.

Modifications to the macrocycle often involve introducing substituents onto the carbon atoms of the cyclen ring osti.govresearchgate.net. This can lead to rigidified DOTA-like ligands with altered conformational dynamics and potentially enhanced stability osti.govresearchgate.net. The incorporation of bulky groups or chiral carbons on the macrocyclic ring, or both, has been reported as a strategy for rigidification and controlling the conformation of the complex osti.gov.

The combined modification of both pendant arms and ring substituents can result in highly rigidified DOTA-like ligands osti.gov. However, introducing bulky groups can sometimes hinder metal ion coordination osti.gov. The rational design of these modifications aims to achieve a balance between desired properties like complex stability, kinetic inertness, and the ability to conjugate to biomolecules.

Chiral DOTA Derivatives and Stereochemical Considerations

DOTA complexes, particularly with lanthanide ions, are known to exhibit stereoisomerism due to the chirality of the macrocycle and the arrangement of the pendant arms nih.govresearchgate.netgoogle.com. This has led to the development of chiral DOTA derivatives to control the stereochemistry of the metal complexes and potentially influence their properties google.comgoogle.comnih.govosti.govresearchgate.netnih.govresearchgate.netgoogle.comnih.govresearchgate.netliquipedia.netorganic-chemistry.org.

Design and Synthesis of Enantiopure Ligands

The design of chiral DOTA derivatives involves introducing stereogenic centers into the ligand structure, either on the macrocycle or the pendant arms nih.govosti.govresearchgate.netresearchgate.net. The synthesis of enantiopure DOTA ligands is crucial to obtain a single stereoisomer or a defined mixture of stereoisomers upon complexation nih.govresearchgate.netnih.govresearchgate.net.

Synthetic strategies for enantiopure ligands can involve starting from commercially available enantiopure building blocks, such as chiral amino acids or diamines nih.govresearchgate.net. These chiral precursors are then incorporated into the macrocyclic structure or the pendant arms during the synthesis of the DOTA derivative nih.govresearchgate.net. While initial syntheses sometimes used enantiopure starting materials, achieving enantiopure products can be challenging, and stereochemical resolution may occur during the chelation process itself nih.govresearchgate.netliquipedia.net. The presence of aryl groups in substituted DOTA derivatives has been shown to enable stereochemical resolution during chelation through the formation of stabilized enolates nih.govresearchgate.netliquipedia.net.

Introducing chiral centers on the macrocyclic scaffold or the pendant arms can influence the conformational space of the resulting metal complex researchgate.netnih.govresearchgate.net. For instance, incorporating chiral methyl groups on the polyamine backbone of a cyclen-based ligand inspired by chiral DOTA derivatives has been shown to enhance rigidity and preorganize the donor atoms for metal binding, leading to increased complex stability researchgate.net.

Influence of Chirality on Complex Formation and Stability

The chirality of DOTA derivatives significantly influences the stereochemistry of the metal complexes formed osti.govnih.govresearchgate.netgoogle.com. DOTA complexes can exist in different conformational isomers, such as the square antiprismatic (SAP) and twisted square antiprismatic (TSAP) forms, which are diastereoisomeric pairs of enantiomers nih.govosti.govresearchgate.netresearchgate.net. The ratio of these conformers in solution can be influenced by the presence of chiral centers in the ligand osti.govnih.govresearchgate.net.

Chirality can affect the complex formation process and the stability of the resulting complexes researchgate.netnih.govresearchgate.net. A chiral environment, such as that provided by a chiral ligand or biological media, can perturb the equilibrium between different isomers google.comresearchgate.net. The introduction of chiral centers on the DOTA scaffold or pendant arms can change the available conformational space and influence the stability and dynamic properties of the complexes osti.govresearchgate.netnih.govresearchgate.net. For example, chiral modifications on the cyclen ring have been shown to increase the stability of silver(I) complexes researchgate.net.

Understanding the static and dynamic stereochemistry of chiral DOTA analogues is important because the different stereoisomers can have varying chemical, magnetic, and optical properties google.com. Controlling the stereochemistry through ligand design allows for the development of complexes with tailored properties for specific applications, such as improved relaxivity in MRI contrast agents or altered pharmacokinetic profiles for radiopharmaceuticals nih.govresearchgate.netorganic-chemistry.org.

Development of Bifunctional and Multifunctional this compound Analogues

The development of bifunctional and multifunctional DOTA analogues is crucial for creating targeted imaging and therapeutic agents nih.govnih.govgoogleapis.comliquipedia.netorganic-chemistry.org. Bifunctional chelators (BFCs) like this compound contain both a strong metal chelating moiety (the DOTA core) and a reactive functional group that allows covalent attachment to a biomolecule, such as a peptide, antibody, or small molecule nih.govnih.gov.

This compound is a specific example of a bifunctional DOTA analogue designed for conjugation to biomolecules containing thiol groups via its bromoacetamido moiety ontosight.ainih.gov. This allows for the creation of radioconjugates where a radioactive metal chelated by the DOTA part is delivered to a specific biological target by the conjugated biomolecule ontosight.ainih.gov.

The rational design of bifunctional and multifunctional DOTA analogues involves selecting appropriate functional groups for conjugation and determining their optimal position on the ligand to maintain high metal chelate stability and reactivity towards the biomolecule nih.gov. Common reactive groups used in DOTA derivatives for bioconjugation include isothiocyanate, maleimide, and haloacetamide groups, which target amine or thiol groups on biomolecules nih.govgoogleapis.com.

Incorporation of Reactive Tags for Conjugation

A key aspect of this compound's design is the incorporation of a reactive tag that facilitates its conjugation to biomolecules. The bromoacetamido benzyl moiety serves this purpose. ontosight.ai This functional group is specifically designed to react with thiol groups through alkylation, forming a covalent bond. ontosight.aitandfonline.com This targeted reactivity allows for the site-specific or selective labeling of proteins and peptides that contain accessible thiol residues, such as those from cysteine. ontosight.aitandfonline.com

This approach is particularly valuable in the development of radiopharmaceuticals, where the chelator (carrying the radioisotope) needs to be attached to a targeting vector, such as a peptide or antibody, that directs the radiopharmaceutical to a specific biological target like cancer cells. ontosight.airesearchgate.netubc.canih.gov The ability to form stable covalent bonds ensures that the radiometal remains attached to the targeting molecule in the biological environment, which is critical for accurate imaging and effective targeted therapy. d-nb.infotandfonline.com

Examples of incorporating reactive tags in chelators for bioconjugation are widespread in radiochemistry. Chelators functionalized with various reactive chemical groups are used to attach radiometals to peptides or biomolecules. researchgate.net Click chemistry, for instance, has become a significant tool in bioconjugation for radiochemistry, allowing for rapid and high-yielding reactions under mild conditions, which is beneficial for delicate biomolecules. researchgate.net While the bromoacetamido reaction with thiols is a distinct mechanism, it serves the same overarching goal of creating a stable link between the chelator-radiometal complex and the targeting vector.

Design for Advanced Research Probe Development

The design of this compound also reflects principles aimed at developing advanced research probes, particularly in the field of nuclear medicine and molecular imaging. ontosight.ai The stable complex formation with a variety of radioactive isotopes, such as copper-64, gallium-68, and lutetium-177, is fundamental to its use in Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, as well as targeted radionuclide therapy. ontosight.ai

The modification with the bromoacetamido group allows for the creation of conjugates that can target specific biomarkers or receptors overexpressed in diseases like cancer. ontosight.ai This targeted approach is crucial for enhancing the efficacy of diagnostic imaging by concentrating the signal at the site of interest and for improving the effectiveness of targeted therapy by delivering the radioactive payload directly to diseased cells, thereby minimizing exposure to healthy tissues. ontosight.ai

Detailed research findings highlight the successful conjugation of DOTA derivatives, including those with reactive groups, to various biomolecules like antibodies and peptides for the development of targeted radiopharmaceuticals. Studies have evaluated the efficiency of conjugation, the stability of the resulting immunoconjugates, and their immunoreactivity and biodistribution in preclinical models. For instance, a p-bromoacetamidobenzyl derivative of DOTA has been successfully conjugated to an anti-EGFR antibody, demonstrating quantitative labeling with radionuclides and high tumor uptake in animal models. tandfonline.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution. For Bab-DOTA and its complexes, NMR provides detailed information about the ligand's conformation, protonation states, and interaction with metal ions. nih.govresearchgate.net Studies on DOTA and its derivatives have utilized 1H NMR to investigate the structural properties of their metal complexes. nih.govresearchgate.net The signals in the 1H NMR spectra, particularly those corresponding to the protons of the macrocyclic ring and the acetate (B1210297) arms, are sensitive to the chemical environment and can indicate the formation of complexes and their protonation states. nih.govresearchgate.net

Probing Conformational Dynamics in Solution

The conformational dynamics of macrocyclic ligands like DOTA and its derivatives in solution are critical for their chelation properties and the stability of their metal complexes. rsc.org In solution, DOTA complexes can exist in equilibrium between different isomeric forms, such as the square antiprismatic (SAP) and twisted-square antiprismatic (TSAP) isomers. rsc.org These isomers interconvert through processes like the rotation of pendant arms or inversion of the macrocycle chelate rings. rsc.org

NMR spectroscopy, particularly techniques like 1D EXSY NMR, can be employed to determine the rates of these exchange processes. rsc.org Variable-temperature NMR measurements allow for the determination of corresponding activation parameters, providing insights into the energy barriers of these conformational changes. rsc.org For instance, studies on lanthanide complexes of DOTA-like ligands have used a combination of NMR measurements and DFT calculations to investigate these dynamics. rsc.org

Water Exchange Kinetics via 17O NMR Spectroscopy

The rate at which water molecules exchange between the coordination sphere of a metal complex and the bulk solvent is a critical parameter, particularly for metal complexes used as MRI contrast agents. researchgate.netumons.ac.beudc.es Oxygen-17 (17O) NMR spectroscopy is an effective technique for studying these water exchange kinetics. researchgate.netpsu.edu The 17O nucleus of coordinated water molecules is sensitive to the paramagnetic metal ion, making it a useful probe for exchange dynamics. psu.edu

Studies using variable-temperature 17O NMR have been conducted on gadolinium complexes of DOTA and its derivatives to determine water exchange rate constants (kex). researchgate.netudc.espsu.edu These studies can also provide activation parameters such as activation enthalpy (ΔH‡) and activation entropy (ΔS‡), which offer insights into the mechanism of water exchange. researchgate.netpsu.edu For example, research on [Gd(DOTA)(H2O)]- has determined water exchange rate constants and activation volumes, indicating the nature of the exchange mechanism. researchgate.net

Table 1: Representative Water Exchange Parameters for a Gadolinium-DOTA Complex

| Complex | Temperature (°C) | kex (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) | ΔV‡ (cm³ mol⁻¹) | Ref. |

| [Gd(DOTA)(H2O)]⁻ | 25 | 4.8 ± 0.4 x 10⁶ | 48.8 ± 1.6 | 46.6 ± 6 | 10.5 ± 0.2 | researchgate.net |

Note: These values are representative for a Gd-DOTA complex and specific to the conditions reported in the cited research.

Mass Spectrometry (MS) for Characterization and Purity Assessment

Mass Spectrometry (MS) is a versatile analytical technique used for the characterization and purity assessment of chemical compounds, including this compound and its conjugates. ebi.ac.uknih.gov MS provides information about the molecular weight of the intact compound and its fragments, aiding in confirming its identity and structure. nih.govresearchgate.net It can also be used to detect and quantify impurities. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Metal Quantification

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique specifically used for the detection and quantification of metal ions in a sample. researchgate.netnih.govacs.org This is particularly relevant for characterizing metal complexes of this compound, where accurate determination of the metal content is essential. researchgate.netnih.gov ICP-MS can quantify metals at very low concentrations, down to ng/L levels. nih.govacs.org

ICP-MS has been employed in the characterization of DOTA-based metal labels for protein quantification. researchgate.netrsc.org It allows for the sensitive detection and quantification of heavy metals, such as lanthanides, which are often chelated by DOTA derivatives. researchgate.netrsc.org The technique can also be coupled with chromatographic methods to provide elemental information on separated species. nih.govacs.org

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are a group of methods used to separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. ul.ptmdpi.comjournalagent.com These techniques are invaluable for the purification and analysis of this compound and its derivatives, allowing for the separation of the target compound from impurities and by-products. ebi.ac.ukwikipedia.orgsielc.comnih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique that offers high resolution and sensitivity for the separation and analysis of various compounds, including polar molecules like DOTA derivatives. ebi.ac.uksielc.comnih.gov HPLC is routinely used to assess the purity of synthesized this compound and its conjugates. ebi.ac.ukresearchgate.netnih.gov By separating the target compound from impurities, HPLC can provide a quantitative measure of purity based on peak areas. nih.gov

HPLC can also be applied to the separation of different isomers of DOTA-based complexes. rsc.org In cases where the interconversion between isomers is slow, HPLC can be used to separate and characterize these distinct forms. rsc.org Various stationary phases and mobile phase compositions can be employed in HPLC to achieve optimal separation depending on the chemical properties of the compound and the desired resolution. sielc.combhu.ac.inscience.govhelixchrom.com

Table 2: Example HPLC Conditions for Gadolinium-DOTA Analysis

Note: These conditions are specific to the analysis of Gadolinium-DOTA as reported in the cited research and may vary for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid nih.govchemicalland21.comnih.gov. This method relies on the diffraction pattern produced when X-rays interact with the ordered, periodic structure of a crystal nih.govscribd.com. The resulting diffraction data are then analyzed through mathematical calculations to produce an electron density map, from which the atomic positions and thus the molecular structure can be determined chemicalland21.com.

For macrocyclic chelating agents like this compound and their metal complexes, X-ray crystallography can provide invaluable information regarding the conformation of the ligand, the coordination geometry around the metal center, and the specific bond distances and angles within the complex. Studies on related DOTA complexes have demonstrated the utility of this technique in elucidating coordination environments, such as the octadentate coordination of DOTA to lanthanide ions involving four nitrogen and four carboxylate oxygen atoms dntb.gov.ua. These studies can reveal the spatial arrangement of the chelator's donor atoms and how they interact with the chelated metal ion in the solid state dntb.gov.ua.

The application of X-ray crystallography to this compound would ideally yield a crystal structure that details the conformation of the macrocyclic ring, the orientation of the appended benzyl (B1604629) and bromoacetamido groups, and in the case of a metal complex, the coordination number and geometry of the metal ion, along with precise bond lengths and angles between the metal and the ligand's donor atoms (nitrogen and oxygen). This information is critical for understanding the rigidity and chelating properties of this compound in a solid form.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-RAY Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides information about the local atomic structure around a specific absorbing atom in a material uni-freiburg.desigmaaldrich.com. It is a part of X-ray Absorption Spectroscopy (XAS) and involves analyzing the oscillations in the X-ray absorption coefficient that occur at energies above an absorption edge of a selected element uni-freiburg.de. These oscillations arise from the interference between the outgoing photoelectron wave, emitted after X-ray absorption by the core electron of the absorbing atom, and the backscattered waves from the surrounding atoms uni-freiburg.deamericanelements.com.

EXAFS is particularly useful for studying the local environment of metal ions in complexes, regardless of whether the sample is crystalline, amorphous, or in solution sigmaaldrich.comamericanelements.com. By analyzing the EXAFS spectrum, researchers can determine parameters such as the type, number, and distances of the atoms coordinating the absorbing atom uni-freiburg.deamericanelements.com. This provides insights into the coordination chemistry and the immediate structural environment around the metal center.

Studies utilizing EXAFS on metal complexes of DOTA and related ligands have successfully provided details on metal-ligand bond distances and coordination numbers in various states vrachi.namecmdm.tw. For instance, EXAFS has been used to examine the solution structure of lanthanide-DOTA complexes, complementing data obtained from other techniques like NMR vrachi.name. These studies can differentiate between different coordination shells around the metal ion, providing average distances to coordinating atoms like nitrogen and oxygen vrachi.name.

Despite the relevance of EXAFS in characterizing the local environment of metal ions in chelates, specific detailed research findings and data tables derived from EXAFS spectroscopy applied directly to this compound or its metal complexes were not found in the consulted literature. However, applying EXAFS to a metal complex of this compound would allow for the determination of the coordination environment around the chelated metal ion in various conditions. This would include identifying the coordinating atoms from the this compound ligand (likely nitrogen atoms from the cyclen ring and oxygen atoms from the acetate arms and potentially the amide or benzyl group) and determining their distances from the metal center.

Such EXAFS studies would be complementary to X-ray crystallography, providing information on the local structure even when crystals are not available or to investigate the structure in solution or under different environmental conditions.

Theoretical and Computational Investigations of Bab Dota Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure and properties of molecules and their complexes. nih.gov For DOTA-based ligands and their metal chelates, DFT calculations can provide valuable information regarding optimized geometries, electronic distributions, and the nature of metal-ligand interactions. nih.gov Studies on DOTA complexes with various metal ions, including lanthanides and actinides, demonstrate the utility of DFT in this area. nih.gov

Prediction of Optimized Geometries and Electronic Structures

DOTA-based complexes often exhibit different conformational isomers, such as the square antiprism (SAP) and twisted square antiprism (TSAP) geometries, which can impact their stability and kinetic inertness. nih.gov DFT calculations can predict the relative energies of these conformers, helping to understand which forms are more likely to exist under different conditions. nih.gov

Analysis of Metal-Ligand Bonding Properties (e.g., Electrostatic and Covalent Contributions)

DFT, often combined with energy decomposition analysis (EDA), allows for the quantitative assessment of the nature of the interactions between the metal ion and the donor atoms of the ligand (nitrogen atoms of the cyclen ring and oxygen atoms of the carboxylate arms). These analyses can partition the total interaction energy into different components, such as electrostatic attraction, Pauli repulsion, and orbital interactions (covalent contributions).

Studies on DOTA complexes with various metal ions have shown that the metal-ligand bonding is primarily electrostatic, particularly for highly charged metal ions. However, there are also significant covalent contributions arising from the donation and back-donation of electrons between the metal orbitals and the ligand orbitals. The relative importance of electrostatic and covalent interactions can vary depending on the specific metal ion and the ligand's structure.

Energetic Considerations for Complex Formation and Stability

DFT calculations can provide thermodynamic data related to the complex formation process, such as binding energies, enthalpies, and Gibbs free energies. These values are crucial for evaluating the stability of the metal-Bab-DOTA complex in solution. A higher (more negative) binding energy generally indicates a more stable complex.

Computational studies on DOTA complexes with different metal ions have investigated factors influencing stability, including the size and charge of the metal ion, the conformation of the ligand, and the effect of solvation. For instance, the stability of DOTA complexes with alkali metals has been shown to decrease down the group. The inclusion of solvent effects in DFT calculations, often through implicit solvation models, is important for accurately predicting stability in aqueous environments.

Data on calculated binding energies for DOTA complexes with various radioisotopes have been reported, providing a theoretical basis for understanding their relative stabilities.

Table 1: Calculated Binding Energies for Selected DOTA-Metal Complexes (Illustrative Examples from Literature)

| Complex | Calculated Binding Energy (eV) | Reference |

| DOTA-Ac | -17.792 | |

| DOTA-Fr | -5.784 | |

| DOTA-At | -8.872 | |

| DOTA-Bi | -13.305 | |

| DOTA-Gd | -18.467 |

Note: These values are illustrative examples from DFT studies on DOTA complexed with different metal ions and may vary depending on the computational methodology used.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Quantum Theory of Atoms in Molecules (QTAIM) is a topological analysis method applied to the electron density of a molecule to partition it into atomic basins. QTAIM analysis provides quantitative information about atomic charges, bond critical points, and bond paths, which can be used to characterize the nature of chemical bonds and interatomic interactions.

For DOTA-metal complexes, QTAIM analysis can complement DFT calculations by providing a detailed picture of the electron density distribution and bonding within the chelation cage. Analysis of bond critical points between the metal ion and the donor atoms of Bab-DOTA can help quantify the degree of covalent character in these interactions. Delocalization indices obtained from QTAIM can also provide a measure of the number of shared electrons between the metal and ligand atoms, further elucidating the covalent bonding contributions. Studies on DOTA complexes with actinides have used QTAIM to confirm the dominance of metal-oxygen interactions in covalent bonding and to analyze charge transfer.

Extended Transition State Method combined with Natural Orbitals of Chemical Valence (ETS-NOCV)

The Extended Transition State method combined with Natural Orbitals of Chemical Valence (ETS-NOCV) is a computational technique used to analyze chemical bonding by decomposing the deformation density and the total interaction energy into different components associated with specific orbital interactions (e.g., σ, π, δ). This method provides a detailed picture of the orbital contributions to the metal-ligand bond.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system. While not explicitly detailed for this compound in the provided search results, MD simulations can be valuable for studying the conformational flexibility of large molecules like DOTA derivatives and their complexes in solution. nih.gov

For this compound, MD simulations could provide information on the dynamic behavior of the ligand and its metal complexes in different environments, such as aqueous solution. These simulations can help understand the conformational preferences of the ligand, the flexibility of the linker attaching the benzyl (B1604629) group, and how these factors might influence metal binding kinetics and thermodynamics. MD simulations can also be used to study the exchange of solvent molecules in the coordination sphere of the metal ion, which is relevant for the in vivo behavior of radiopharmaceuticals. Studies on DOTA-like complexes have utilized MD simulations for conformational characterization. nih.gov

Relativistic Multireference Calculations for f-Element Complexes

Investigating complexes involving f-block elements (lanthanides and actinides) necessitates the use of relativistic computational methods due to the significant influence of relativistic effects on the electronic structure of heavy atoms. acs.org These effects become increasingly important with higher atomic numbers. Relativistic calculations, including scalar and spin-orbit effects, are crucial for accurately describing the properties of such complexes. acs.org

Studies on DOTA complexes with trivalent actinides (Ac, U, Np, Pu, Am, Cm, Cf) and, for comparison, lanthanides (La, Lu) have employed density functional theory (DFT) and relativistic multireference calculations. nih.govacs.org Specifically, methods like the state-averaged complete active space self-consistent field (SA-CASSCF) and N-electron valence perturbation theory of second order (NEVPT2) combined with spin-orbit configuration interaction (SOCI) have been utilized to explore the electronic structure and bonding. uni-koeln.dersc.org These multireference approaches are important for systems with potentially near-degenerate electronic states, which can be characteristic of f-element complexes. uni-koeln.dersc.org

Theoretical studies indicate that the bonding between the actinide ions and the DOTA ligand is primarily electrostatic, but also involves significant charge-transfer contributions from DOTA to the actinide 6d/5f orbitals. researchgate.netmdpi.comresearchgate.net The extent of charge-transfer interactions and the covalent character of bonding have been shown to increase gradually across the series of tetravalent actinides from Th to Pu. mdpi.comresearchgate.net

Relativistic DFT calculations, often employing effective core potentials (ECPs) for the heavy metal atoms to account for relativistic effects while reducing computational cost, have been widely used to study the structural and bonding properties of f-element-DOTA complexes. acs.orgresearchgate.netresearchgate.net Comparison of computed and experimental bond distances for An(IV)-DOTA complexes has shown good agreement, supporting the reliability of these computational approaches for predicting structural parameters. researchgate.net

Data from theoretical studies can provide details on bond lengths and charge distribution within the complexes. For instance, comparisons of computed and experimental An–O and An–N bond distances in An(IV)(DOTA) complexes, as well as the metal-to-plane distances for the donor atoms, have been reported, highlighting the accuracy of relativistic DFT methods in reproducing experimental structures. researchgate.net

Solvation Model Development for Aqueous Solution Studies

Understanding the behavior of DOTA complexes in aqueous solution is critical for their applications. Computational studies often incorporate solvation models to account for the influence of the surrounding water molecules. Two primary approaches are continuum solvation models and explicit solvation models.

Continuum solvation models, such as the SMD (Solvation Model based on Density) model, treat the solvent as a continuous dielectric medium polarized by the solute. mdpi.comrsc.org These models are computationally less demanding and can provide insights into bulk solvent effects, such as solvation free energies and pKa values. mdpi.com The SMD solvation model, in conjunction with DFT, has been used to compute thermodynamic properties in aqueous solution, demonstrating its capability to reproduce experimental values like proton hydration free energies. mdpi.com

Hybrid solvation approaches, combining explicit solvent molecules in the immediate vicinity of the solute with a continuum model for the bulk solvent, can offer a balance between accuracy and computational cost. rsc.orguchicago.edu The choice of solvation model can significantly impact the computational results, and the accuracy of different models varies depending on the specific property being studied and the nature of solute-solvent interactions. rsc.orguchicago.edu

Computational studies utilizing solvation models have explored the relative stabilities of different conformers of DOTA complexes in aqueous solution. For example, studies on lanthanide- and actinide-DOTA complexes have investigated the preference for specific ligand conformers (e.g., TSAP) in solution, with computational methods being able to reproduce the small free energy differences between conformers in aqueous environments. nih.govacs.org

Applications in Advanced Research Tools and Methodologies

Development of Chemical Probes for Molecular Imaging Research

DOTA serves as a foundational component in the creation of chemical probes designed for the noninvasive visualization and characterization of cellular and molecular processes in living systems. nih.govnih.gov These probes are crucial for early disease detection, understanding disease mechanisms, and monitoring therapeutic responses. nih.govnih.gov The core principle involves attaching DOTA to a targeting moiety, such as a peptide or antibody, which then delivers a chelated radioisotope to a specific biological target. nih.govnih.gov

Ligand Scaffolds for Radiometal Chelation (e.g., 64Cu, 68Ga, 177Lu) in Preclinical Research

The chemical structure of DOTA, a tetra-aza macrocycle with four carboxylate arms, makes it an exceptionally versatile and stable chelator for a range of trivalent metal ions used in nuclear medicine. nih.govresearchgate.net Its ability to form stable complexes is critical for preventing the off-target accumulation of free radiometals. nih.gov DOTA and its derivatives are the most successful and dominant chelators for developing radioconjugates with adequate stability for preclinical and clinical research. nih.govresearchgate.net

Gallium-68 (⁶⁸Ga): As a positron emitter, ⁶⁸Ga is widely used for Positron Emission Tomography (PET) imaging. DOTA-conjugated molecules can be efficiently labeled with ⁶⁸Ga to produce PET tracers. nih.govmdpi.com Preclinical studies have extensively evaluated ⁶⁸Ga-DOTA-peptides for imaging various targets, such as prostate-specific membrane antigen (PSMA). nih.govresearchgate.net While effective, labeling with ⁶⁸Ga often requires heating, and the stability of the complex can be influenced by reaction conditions like pH. nih.govmdpi.com

Copper-64 (⁶⁴Cu): ⁶⁴Cu is a theranostic radionuclide, meaning it has emissions suitable for both PET imaging and therapy. researchgate.net Its longer half-life (12.7 hours) compared to ⁶⁸Ga (68 minutes) allows for imaging at later time points, which can be advantageous for molecules with slower biological clearance. researchgate.net However, studies have noted that ⁶⁴Cu-DOTA complexes can exhibit some instability in vivo, potentially leading to demetallation and subsequent accumulation of ⁶⁴Cu in the liver. nih.gov This has prompted research into alternative chelators that may form more stable complexes with copper isotopes. nih.govresearchgate.net

Lutetium-177 (¹⁷⁷Lu): This radionuclide is primarily used for targeted radiotherapy due to its beta particle emissions. The DOTA scaffold is the chelator of choice for ¹⁷⁷Lu, forming highly stable complexes suitable for therapeutic applications. nih.govresearchgate.net ¹⁷⁷Lu-DOTA-conjugated peptides and antibodies have shown significant promise in treating various cancers by delivering a cytotoxic radiation dose directly to tumor cells. mdpi.comclinicaltrials.gov

Table 1: Radiometals Commonly Chelated by DOTA for Preclinical Research

| Radiometal | Primary Use | Key Characteristics | Relevant Findings |

|---|---|---|---|

| Gallium-68 (⁶⁸Ga) | PET Imaging | Short half-life (68 min), positron emitter. nih.govresearchgate.net | Widely used for diagnostic PET; labeling conditions can be optimized for high purity. nih.govmdpi.com |

| Copper-64 (⁶⁴Cu) | PET Imaging & Therapy | Longer half-life (12.7 h), theranostic (β+, β-). researchgate.net | Allows for later imaging times; in vivo stability of DOTA complex can be a concern. nih.govresearchgate.net |

| Lutetium-177 (¹⁷⁷Lu) | Radiotherapy | Beta emitter (therapeutic), includes gamma for imaging. nih.govresearchgate.net | Forms very stable complexes with DOTA, ideal for targeted radioligand therapy. mdpi.comclinicaltrials.gov |

Conjugation for Targeted Research Probes (e.g., Peptide-Bab-DOTA Conjugates)

To direct the radiometal to a specific biological target, the DOTA chelator is covalently linked to a targeting vector, most commonly a peptide. nih.govnih.gov This creates a targeted research probe where the peptide provides the biological specificity, and the DOTA-radiometal complex provides the imaging or therapeutic signal.

Peptides are favorable targeting molecules because of their high binding affinity, specificity, and rapid clearance from non-target tissues. mdpi.com The conjugation of DOTA to a peptide can be achieved through various chemical strategies, often involving the activation of one of DOTA's carboxylate groups to link to an amine group on the peptide. nih.gov Sometimes, a linker molecule, such as aminohexanoic acid (Ahx), is inserted between the DOTA and the peptide to minimize steric hindrance and potentially improve binding affinity. mdpi.com

Examples of DOTA-peptide conjugates in research include:

DOTA-Bombesin (BBN): These conjugates target gastrin-releasing peptide (GRP) receptors, which are overexpressed in cancers like prostate and breast cancer. researchgate.net

DOTA-PSMA: Conjugates targeting prostate-specific membrane antigen (PSMA) are used for imaging and therapy of prostate cancer. researchgate.netresearchgate.net

DOTA-VEGFR: Peptides targeting vascular endothelial growth factor receptors (VEGFR) can be used to image angiogenesis, a key process in tumor growth. mdpi.com

Applications in in vitro Biological System Studies

Before advancing to preclinical animal models, DOTA-based radiopharmaceuticals are extensively characterized using in vitro biological systems. nih.gov These studies are essential for confirming the probe's desired biological activity and properties.

Common in vitro applications include:

Cell Binding and Internalization Assays: These experiments use cancer cell lines that express the target receptor to measure the binding affinity (often expressed as an IC50 value) and the rate of internalization of the DOTA-conjugate into the cells. mdpi.com For instance, studies with a DOTA-VEGFR peptide conjugate on 4T1 breast cancer cells helped quantify its receptor binding. mdpi.com

Stability Studies: The stability of the DOTA-radiometal complex is tested in various biological media, such as human serum, to ensure the radiometal does not detach from the chelator before reaching its target. nih.govresearchgate.net

Antimicrobial Susceptibility Screening: While more common for drug discovery, in vitro systems are the primary method for initial high-throughput screening. nih.gov The principles of controlled in vitro environments are fundamental to all biological research, including the initial characterization of radiolabeled probes. researchgate.net

Bab-DOTA as a Component in Multimodal Imaging Research Agents

Multimodal imaging combines the strengths of two or more imaging techniques to provide a more comprehensive picture of biological processes. nih.govnih.gov DOTA is a valuable component in creating multimodal probes because it can chelate radioisotopes for PET or SPECT while being attached to a nanoparticle or molecule that is also active in another modality, like Magnetic Resonance Imaging (MRI) or fluorescence imaging (FL). nih.govnih.gov

For example, a multimodal probe could consist of an iron oxide nanoparticle (for MRI contrast) coated with DOTA for chelating ⁶⁴Cu (for PET imaging) and conjugated to an RGD peptide for targeting integrin αvβ3. nih.gov Such a probe allows for the simultaneous acquisition of high-resolution anatomical data from MRI and highly sensitive functional data from PET, using a single injected agent. nih.govnih.gov

Use in Radioimmunoconjugate Research and Pretargeting Strategies

Beyond peptides, DOTA can be conjugated to larger proteins like monoclonal antibodies (mAbs) to create radioimmunoconjugates. nih.gov However, the slow pharmacokinetics of antibodies can lead to high radiation exposure to healthy tissues. nih.gov To overcome this, pretargeting strategies have been developed.